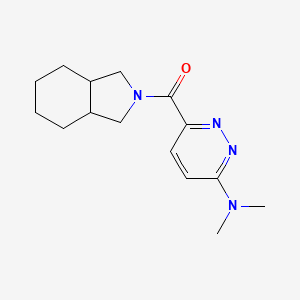

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

説明

N,N-Dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a bicyclic octahydro-1H-isoindole-2-carbonyl moiety at position 5.

特性

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZPRJZIJKQJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CCCCC3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 264.34 g/mol

The compound features a pyridazine ring substituted with a dimethyl group and an octahydro-1H-isoindole moiety, which contributes to its unique biological properties.

Research indicates that N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which are enzymes that play critical roles in inflammation and cancer progression. For instance, it may inhibit cathepsin C, which is involved in the activation of serine proteases linked to inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly in cancers associated with the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4). These proteins are implicated in the regulation of immune responses and tumorigenesis .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems or protect against oxidative stress .

Case Studies

A few notable case studies highlight the biological activity of N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 5 to 15 µM.

-

Inflammation Model :

- Objective : To assess anti-inflammatory properties in an animal model.

- Findings : Administration of the compound resulted in a marked reduction in inflammatory markers (e.g., IL-6 and TNF-alpha) compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| Protease Inhibition | Cathepsin C | |

| Antitumor Activity | IKZF2 and IKZF4 modulation | |

| Neuroprotection | Oxidative stress modulation |

Table 2: Cytotoxicity Data on Cancer Cell Lines

類似化合物との比較

Pyridazin-3-amine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features and Substituent Analysis

Key Observations:

- Target Compound vs. MW108 : The octahydroisoindole carbonyl group in the target compound replaces MW108’s naphthalene and pyridine substituents. This substitution likely reduces aromatic stacking but enhances solubility and hydrogen-bonding capacity, which may improve blood-brain barrier penetration .

- Target Compound vs. BPN-15606 : BPN-15606’s imidazole and fluorophenyl groups confer distinct electronic properties, making it a potent gamma-secretase modulator (GSM) for Alzheimer’s disease. In contrast, the target compound’s isoindole carbonyl may favor interactions with kinases or proteases .

- Target Compound vs. This could alter pharmacokinetics, such as metabolic stability or tissue distribution .

Pharmacological and Physicochemical Properties

- MW108 () : Demonstrates efficacy as a p38MAPK inhibitor in brain injury models. Its naphthalene and pyridine groups enhance lipophilicity, aiding CNS penetration.

- BPN-15606 (): A GSM with nanomolar potency, leveraging fluorinated aryl groups for metabolic stability and imidazole for target engagement.

Inferred Properties of Target Compound :

- The octahydroisoindole carbonyl group may improve solubility compared to purely aromatic analogs (e.g., MW108) while maintaining moderate lipophilicity for membrane permeability.

- The amide group could engage in hydrogen bonding with biological targets (e.g., kinases or proteases), analogous to interactions observed in crystallographic studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。